molecular formula C16H22N2O2 B6302795 (5-(1-Aminoethyl)indolin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 2166617-06-5

(5-(1-Aminoethyl)indolin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No. B6302795
CAS RN: 2166617-06-5
M. Wt: 274.36 g/mol
InChI Key: TXDKDYFFDHASOC-UHFFFAOYSA-N
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Description

“(5-(1-Aminoethyl)indolin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone” is a chemical compound with the CAS Number: 2166617-06-5 . It has a molecular weight of 274.36 and its IUPAC name is this compound . The compound is typically in the form of a yellow to brown solid .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 274.36 . It is typically found in a yellow to brown solid form . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.

Mechanism of Action

The mechanism of action of AETP is not well understood. However, it is thought to interact with enzymes in the cytochrome P450 family, resulting in the inhibition of their activity. AETP has also been shown to inhibit the activity of the enzymes acetylcholinesterase, monoamine oxidase, and cytochrome P450 2C19.
Biochemical and Physiological Effects
AETP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzymes cytochrome P450 2D6, cytochrome P450 2C9, acetylcholinesterase, monoamine oxidase, and cytochrome P450 2C19. AETP has also been shown to have an inhibitory effect on the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleotides. Additionally, AETP has been shown to have an inhibitory effect on the activity of the enzyme thymidylate synthase, which is involved in the synthesis of DNA. Finally, AETP has been shown to inhibit the activity of the enzyme glycogen phosphorylase, which is involved in the breakdown of glycogen.

Advantages and Limitations for Lab Experiments

AETP has several advantages for use in laboratory experiments. It is a relatively stable compound, with a low melting point and a high boiling point. Additionally, AETP is soluble in a variety of organic solvents, making it easy to work with in laboratory experiments. AETP is also relatively inexpensive, making it an economical choice for laboratory experiments.
However, AETP also has several limitations for use in laboratory experiments. It is a very potent inhibitor of enzymes, making it difficult to work with in some experiments. Additionally, AETP is a relatively small molecule, making it difficult to detect and quantify in some experiments. Finally, AETP is not widely available, making it difficult to obtain in some areas.

Future Directions

There are a variety of potential future directions for the use of AETP in scientific research. AETP could be used to study the effects of enzyme inhibition on the metabolism of drugs and other xenobiotics. Additionally, AETP could be used to study the effects of enzyme inhibition on the synthesis of nucleotides and DNA. AETP could also be used to study the effects of enzyme inhibition on the breakdown of glycogen. Finally, AETP could be used to study the effects of enzyme inhibition on the metabolism of neurotransmitters.

Synthesis Methods

AETP is synthesized through a four-step process that involves the reaction of an amine and an aldehyde, followed by a condensation reaction. The first step involves the reaction of an aniline derivative and an aldehyde in the presence of a base, such as sodium hydroxide. This reaction results in the formation of an indolin-1-yl ketone. The second step involves the condensation of the indolin-1-yl ketone with a tetrahydro-2H-pyran-4-yl alcohol in the presence of a base, such as sodium hydroxide. This reaction results in the formation of AETP. The third step involves the purification of the AETP, which can be accomplished through a variety of methods, such as recrystallization or column chromatography. The final step involves the characterization of the AETP, which can be done through a variety of spectroscopic techniques, such as ultraviolet-visible spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.

Scientific Research Applications

AETP has been used in a variety of scientific research fields. It has been used as an inhibitor of the enzyme cytochrome P450 2D6, which is involved in the metabolism of drugs and other xenobiotics. AETP has also been used as a substrate for the enzyme cytochrome P450 2C9, which is involved in the metabolism of a variety of drugs and other xenobiotics. Additionally, AETP has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. AETP has also been used as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters, such as serotonin and dopamine. Finally, AETP has been used as an inhibitor of the enzyme cytochrome P450 2C19, which is involved in the metabolism of a variety of drugs and other xenobiotics.

Safety and Hazards

The safety information and potential hazards associated with this compound are not available in the search results. For handling and safety precautions, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

[5-(1-aminoethyl)-2,3-dihydroindol-1-yl]-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-11(17)13-2-3-15-14(10-13)4-7-18(15)16(19)12-5-8-20-9-6-12/h2-3,10-12H,4-9,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDKDYFFDHASOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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